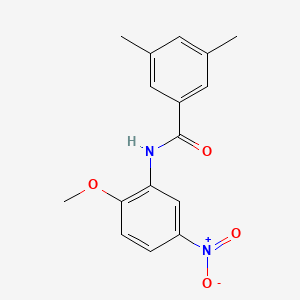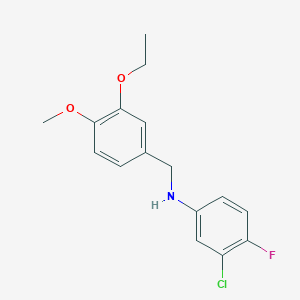![molecular formula C13H12N2OS2 B5757470 N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5757470.png)
N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as methiocarb, is a carbamate insecticide that is widely used in agriculture to control pests. Methiocarb belongs to the family of thiocarbamate pesticides and is known for its broad-spectrum activity against a range of pests.
Wirkmechanismus
Methiocarb acts as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine in the nervous system of pests. This leads to the accumulation of acetylcholine, which overstimulates the nervous system and ultimately causes paralysis and death of the pest.
Biochemical and Physiological Effects:
Methiocarb has been shown to have both acute and chronic toxic effects on non-target organisms, including mammals and birds. Acute exposure to N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide can cause symptoms such as nausea, vomiting, and diarrhea, while chronic exposure can lead to neurological and reproductive effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methiocarb is a widely used insecticide in agriculture, making it readily available for laboratory experiments. Its broad-spectrum activity against a range of pests makes it a useful tool for studying insect physiology and behavior. However, its toxicity to non-target organisms, including humans, limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One area of interest is the development of more targeted insecticides that have less impact on non-target organisms. Another area of research is the study of the long-term effects of this compound exposure on human health and the environment. Additionally, there is a need for more research on the impact of this compound on non-target organisms, including pollinators and beneficial insects.
In conclusion, this compound is a carbamate insecticide that has been widely used in agriculture to control pests. Its mechanism of action involves the inhibition of acetylcholinesterase, which leads to paralysis and death of the pest. While this compound has been useful in controlling pests, its toxicity to non-target organisms, including humans, limits its use in certain experiments. There are several future directions for research on this compound, including the development of more targeted insecticides and the study of its long-term effects on human health and the environment.
Synthesemethoden
Methiocarb is synthesized by the reaction of 2-methylphenylamine with carbon disulfide and chloroform in the presence of sodium hydroxide. The resulting product is then reacted with 2-thiophenecarboxylic acid to yield N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
Methiocarb has been extensively studied for its insecticidal activity against a range of pests, including aphids, mites, and thrips. It has been used in various agricultural applications, including on fruits, vegetables, and ornamental plants. Methiocarb has also been studied for its potential use as a molluscicide to control snail and slug populations.
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-9-5-2-3-6-10(9)14-13(17)15-12(16)11-7-4-8-18-11/h2-8H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKWPCBCNSHNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)


![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)
![8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5757457.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)


![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)
